molecular formula C17H11ClN4O B2432697 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1238861-86-3

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2432697
CAS No.: 1238861-86-3
M. Wt: 322.75
InChI Key: BQZDULRMBOBERL-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole and oxadiazole rings, for example, can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Screening

  • A new series of derivatives of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole were synthesized and characterized by spectroscopic techniques. These compounds were screened for antibacterial and antifungal activities, showing effectiveness against several bacterial strains like Bacillus subtilis and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans (Kulkarni et al., 2021).

Antimicrobial and Antioxidant Potentials

  • Other derivatives of this compound class have demonstrated significant antimicrobial and antioxidant activities. For example, specific compounds showed strong antioxidant activity compared to the control butylated hydroxytoluene (BHT) (Chennapragada & Palagummi, 2018).

Antitubercular and Antioxidant Activities

  • Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles synthesized showed promising antitubercular activity against Mycobacterium tuberculosis. However, their antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical was comparatively poor (Prathap et al., 2014).

Anti-Tuberculosis Lead Molecules

  • A study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives indicated that some of these compounds, such as 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, are promising lead molecules with significant anti-tuberculosis activity (Nayak et al., 2016).

Antimycobacterial and Antifungal Screening

  • 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives synthesized and tested demonstrated very good antifungal activity against pathogenic strains of fungi and interesting activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as antifungal and antitubercular agents (Horrocks et al., 2013).

Selective COX-2 Inhibition and Anti-Inflammatory Activity

  • A series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized for selective COX-2 inhibition, demonstrating potent anti-inflammatory activity. One compound, in particular, showed promising results in rat paw edema model and suppression of acetic acid-induced writhes (Bansal et al., 2014).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the study of its reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole' involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole." ] }

CAS No.

1238861-86-3

Molecular Formula

C17H11ClN4O

Molecular Weight

322.75

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21)

InChI Key

BQZDULRMBOBERL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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